molecular formula C15H10ClN3O3S B2422393 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide CAS No. 1797026-54-0

1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide

Cat. No. B2422393
CAS RN: 1797026-54-0
M. Wt: 347.77
InChI Key: VQQXWXJULSDOQW-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide” is a complex organic molecule that contains several functional groups, including a benzo[d]isoxazole ring, a chlorophenyl group, a nitrile group, and a methanesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzo[d]isoxazole ring is a heterocyclic compound containing a benzene ring fused with an isoxazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a nitrile group could potentially make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Studies

  • Modification of Gewald Reaction : A study by Rádl and Obadalová (2005) describes the synthesis of various compounds, including N-(2-cyanophenyl)methane-sulfonamide derivatives. This research contributes to the understanding of the synthesis pathways of related compounds, potentially including 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide (Rádl & Obadalová, 2005).

  • Structural Study of Nimesulidetriazole Derivatives : A study by Dey et al. (2015) explored the crystal structures of nimesulidetriazole derivatives, providing insight into the molecular geometry and intermolecular interactions that could be relevant to understanding the structure of 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide (Dey et al., 2015).

  • Base-Free Transfer Hydrogenation Study : Research by Ruff et al. (2016) on N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives, which may share structural similarities with the compound of interest, provides valuable insights into the reactivity and potential applications in organic synthesis (Ruff et al., 2016).

Biological and Medicinal Research

  • Neuroprotective Effects in Spinal Cord Injury : Zhao et al. (2021) investigated the neuroprotective effects of 1,2-benzisoxazole-3-methanesulfonamide-loaded micelles in the context of spinal cord injury. This research highlights the potential medical applications of derivatives of benzisoxazole, which could extend to compounds like 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide (Zhao et al., 2021).

Chemical Properties and Reactions

  • Selective Cycloaddition via Gold Catalysis : A study by Xu et al. (2018) showed that benzo[d]isoxazoles can undergo gold-catalyzed cycloaddition reactions. This information could be relevant for understanding the chemical behavior and potential reactions of 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide (Xu et al., 2018).

  • Synthesis of Fused s-Triazoles : Research by Sasaki et al. (1984) on the synthesis of fused s-triazoles from compounds containing methanesulfonyl groups provides insights into the chemical behavior and potential synthetic applications of 1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide (Sasaki et al., 1984).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be studied for its interactions with various biological targets, which could lead to potential applications in fields like medicinal chemistry .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c16-11-6-5-10(8-17)13(7-11)19-23(20,21)9-14-12-3-1-2-4-15(12)22-18-14/h1-7,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQXWXJULSDOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide

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